molecular formula C17H13N3 B2384274 N-cyano-N-[(quinolin-8-yl)methyl]aniline CAS No. 2094835-78-4

N-cyano-N-[(quinolin-8-yl)methyl]aniline

Cat. No.: B2384274
CAS No.: 2094835-78-4
M. Wt: 259.312
InChI Key: NLXNZANPUJPOOT-UHFFFAOYSA-N
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Description

N-cyano-N-[(quinolin-8-yl)methyl]aniline is an organic compound that features a quinoline moiety attached to an aniline group through a cyano linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N-[(quinolin-8-yl)methyl]aniline typically involves the reaction of quinoline derivatives with aniline derivatives under specific conditions. One common method includes the condensation of quinoline-8-carbaldehyde with N-cyanoaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cyano-N-[(quinolin-8-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-based ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Quinoline-8-carboxylic acid.

    Reduction: N-(quinolin-8-yl)methylamine.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-cyano-N-[(quinolin-8-yl)methyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-cyano-N-[(quinolin-8-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the cyano group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.

    N-cyanoaniline: A compound with a cyano group attached to an aniline moiety, used in the synthesis of dyes and pharmaceuticals.

Uniqueness

N-cyano-N-[(quinolin-8-yl)methyl]aniline is unique due to the combination of the quinoline and aniline moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

Properties

IUPAC Name

phenyl(quinolin-8-ylmethyl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-13-20(16-9-2-1-3-10-16)12-15-7-4-6-14-8-5-11-19-17(14)15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXNZANPUJPOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=CC3=C2N=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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